molecular formula C11H14N2O4 B11029025 4-methoxy-3-nitro-N-propylbenzamide

4-methoxy-3-nitro-N-propylbenzamide

Cat. No.: B11029025
M. Wt: 238.24 g/mol
InChI Key: ZUSJRWQHCBHNPV-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-propylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a methoxy group at the fourth position, a nitro group at the third position, and a propyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-propylbenzamide typically involves the nitration of 4-methoxy-N-propylbenzamide. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the methoxy group.

    Starting Material: 4-methoxy-N-propylbenzamide

    Reagents: Concentrated sulfuric acid, concentrated nitric acid

    Conditions: Low temperature (0-5°C)

    Procedure: The starting material is dissolved in concentrated sulfuric acid, and concentrated nitric acid is added dropwise while maintaining the temperature at 0-5°C. The reaction mixture is then stirred for a specific period, followed by quenching with ice-cold water. The product is extracted using an organic solvent and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution

    Hydrolysis: Hydrochloric acid or sodium hydroxide

Major Products

    Reduction: 4-methoxy-3-amino-N-propylbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Hydrolysis: 4-methoxy-3-nitrobenzoic acid and propylamine

Scientific Research Applications

4-methoxy-3-nitro-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and the amide moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

4-methoxy-3-nitro-N-propylbenzamide can be compared with other benzamide derivatives, such as:

    4-nitro-N-propylbenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-methoxy-N-propylbenzamide: Lacks the nitro group, which may reduce its potential for biological interactions.

    3-nitro-N-propylbenzamide: Lacks the methoxy group at the fourth position, which may influence its chemical properties.

The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-methoxy-3-nitro-N-propylbenzamide

InChI

InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)

InChI Key

ZUSJRWQHCBHNPV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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